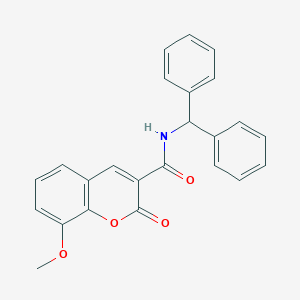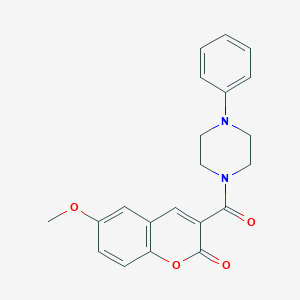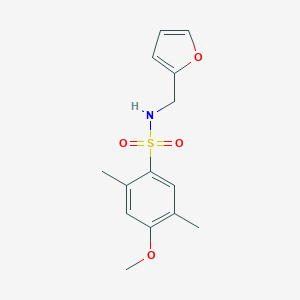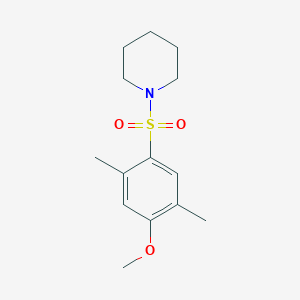![molecular formula C20H19FN4O2 B279164 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
科学研究应用
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a variety of scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects.
作用机制
The mechanism of action of 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. It has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been shown to have vasodilatory effects, as mentioned earlier.
实验室实验的优点和局限性
One advantage of using 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is that it is a small molecule that is relatively easy to synthesize. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective treatments for cancer, neurological disorders, and cardiovascular disease. Another direction is to study its potential use in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.
合成方法
The synthesis of 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves several steps. The starting material is 3-fluorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-aminopropyl)imidazole to form the intermediate product. Finally, this intermediate is reacted with benzoyl chloride to form the final product.
属性
产品名称 |
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide |
|---|---|
分子式 |
C20H19FN4O2 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-[(3-fluorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H19FN4O2/c21-16-6-3-5-15(13-16)19(26)24-18-8-2-1-7-17(18)20(27)23-9-4-11-25-12-10-22-14-25/h1-3,5-8,10,12-14H,4,9,11H2,(H,23,27)(H,24,26) |
InChI 键 |
AGELHXHFLJXRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC(=CC=C3)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)










